2-amino-2-(2-methylcyclopropyl)acetic acid, Mixture of diastereomers
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Overview
Description
2-amino-2-(2-methylcyclopropyl)acetic acid, mixture of diastereomers, is an organic compound characterized by the presence of an amino group and a cyclopropyl ring. This compound is notable for its structural complexity due to the presence of diastereomers, which are stereoisomers that are not mirror images of each other. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(2-methylcyclopropyl)acetic acid typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an alkene with a carbene precursor under suitable conditions.
Amination: The introduction of the amino group is usually carried out through nucleophilic substitution reactions. Common reagents include ammonia or amines.
Diastereomer Separation: Given that the compound exists as a mixture of diastereomers, chromatographic techniques such as high-performance liquid chromatography (HPLC) are often employed to separate the different isomers.
Industrial Production Methods
In an industrial setting, the production of 2-amino-2-(2-methylcyclopropyl)acetic acid may involve:
Bulk Synthesis: Large-scale cyclopropanation reactions using industrial-grade reagents and catalysts.
Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving efficiency and yield.
Automated Separation: Advanced chromatographic systems are used to separate and purify the diastereomers on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(2-methylcyclopropyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
Oxidation: Formation of cyclopropyl ketones or carboxylic acids.
Reduction: Formation of cyclopropyl amines or alcohols.
Substitution: Formation of various substituted cyclopropyl derivatives.
Scientific Research Applications
2-amino-2-(2-methylcyclopropyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-amino-2-(2-methylcyclopropyl)acetic acid exerts its effects involves:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to metabolism, signal transduction, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-amino-2-(2-methylenecyclopropyl)acetic acid: Similar in structure but with a methylene group instead of a methyl group.
2-amino-2-(cyclopropyl)acetic acid: Lacks the methyl substitution on the cyclopropyl ring.
2-amino-2-(2-ethylcyclopropyl)acetic acid: Contains an ethyl group instead of a methyl group.
Uniqueness
2-amino-2-(2-methylcyclopropyl)acetic acid is unique due to its specific substitution pattern and the presence of diastereomers, which can result in distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of 2-amino-2-(2-methylcyclopropyl)acetic acid, mixture of diastereomers, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
89531-26-0 |
---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
2-amino-2-(2-methylcyclopropyl)acetic acid |
InChI |
InChI=1S/C6H11NO2/c1-3-2-4(3)5(7)6(8)9/h3-5H,2,7H2,1H3,(H,8,9) |
InChI Key |
ZWBFDKKDVOKLPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C(C(=O)O)N |
Purity |
95 |
Origin of Product |
United States |
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